
Azulene, 1,3-dichloro-2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 1,3-dichloro-2-iodo- is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. The compound has the molecular formula C10H5Cl2I and is characterized by the presence of chlorine and iodine atoms at the 1, 3, and 2 positions, respectively. Azulene itself is notable for its unique structure, consisting of fused five- and seven-membered rings, which contribute to its distinct electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azulene, 1,3-dichloro-2-iodo- typically involves electrophilic substitution reactions. One common method includes the halogenation of azulene using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution process.
Industrial Production Methods: Industrial production of azulene derivatives, including 1,3-dichloro-2-iodo-azulene, often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Azulene, 1,3-dichloro-2-iodo- undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can yield dehalogenated azulene derivatives.
- Substitution : Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azulenequinones, while reduction can produce azulene with fewer halogen atoms. Substitution reactions result in azulene derivatives with various functional groups replacing the halogens.
Applications De Recherche Scientifique
Azulene, 1,3-dichloro-2-iodo- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
- Biology : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
- Medicine : Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
- Industry : Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of azulene, 1,3-dichloro-2-iodo- involves its interaction with biological molecules and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Guaiazulene : Another azulene derivative known for its anti-inflammatory properties.
- Chamazulene : Found in chamomile oil, known for its soothing effects.
- Azuleno[2,1,8-ija]azulenes : Compounds with extended conjugation and unique electronic properties.
Uniqueness: Azulene, 1,3-dichloro-2-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and electronic characteristics. This makes it a valuable compound for studying halogen effects in organic chemistry and exploring new applications in various fields.
Propriétés
Numéro CAS |
518033-85-7 |
|---|---|
Formule moléculaire |
C10H5Cl2I |
Poids moléculaire |
322.95 g/mol |
Nom IUPAC |
1,3-dichloro-2-iodoazulene |
InChI |
InChI=1S/C10H5Cl2I/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
Clé InChI |
BCZBQQCNRZVANG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C(C(=C2Cl)I)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
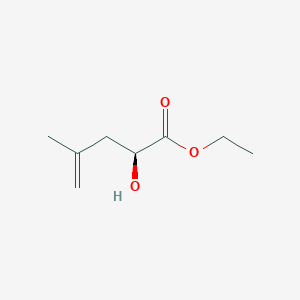


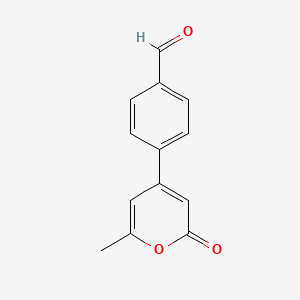
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
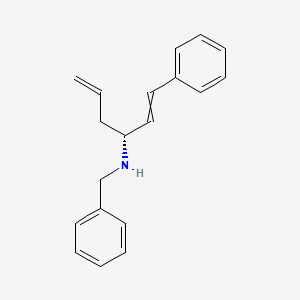
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
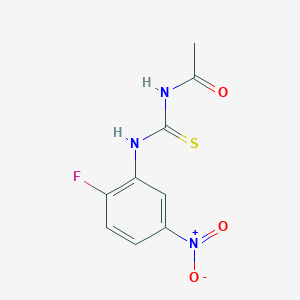
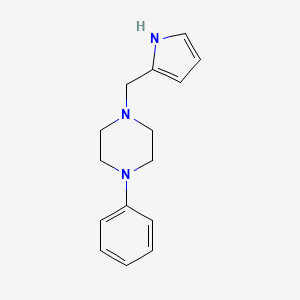
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
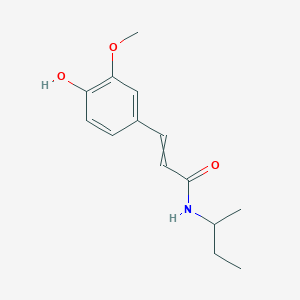
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
